Cas no 81528-48-5 (Methyl 4-amino-5-methylthiophene-3-carboxylate)

Methyl 4-amino-5-methylthiophene-3-carboxylate is a versatile heterocyclic compound featuring both amino and ester functional groups on a thiophene backbone. Its structural properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of the electron-donating amino group enhances reactivity in electrophilic substitution reactions, while the ester moiety allows for further derivatization. The methyl substituent at the 5-position contributes to steric and electronic modulation, improving selectivity in coupling reactions. This compound is commonly employed in the synthesis of bioactive molecules, offering a balance of stability and reactivity for efficient downstream transformations.
Methyl 4-amino-5-methylthiophene-3-carboxylate structure
81528-48-5 structure
Product Name:Methyl 4-amino-5-methylthiophene-3-carboxylate
CAS No:81528-48-5
MF:C7H9NO2S
MW:171.216860532761
MDL:MFCD20526415
CID:1040992
PubChem ID:11401021
Update Time:2025-05-24

Methyl 4-amino-5-methylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-amino-5-methylthiophene-3-carboxylate
    • 3-amino-2-methylthiophene-4-carboxylic acid methyl ester
    • 3-Thiophenecarboxylic acid,4-amino-5-methyl-,methyl ester
    • 4-amino-5-methylthiophene-3-carboxylic acid methyl ester
    • methyl 2-methyl-3-aminothiophene-4-carboxylate
    • methyl 3-amino-2-methyl-thiophene-4-carboxylate
    • methyl 4-amino-5-methylthiophen-3-carboxylate
    • Methyl 4-amino-5-methyl-3-thiophenecarboxylate (ACI)
    • Methyl 3-amino-2-methylthiophene-4-carboxylate
    • MDL: MFCD20526415
    • Inchi: 1S/C7H9NO2S/c1-4-6(8)5(3-11-4)7(9)10-2/h3H,8H2,1-2H3
    • InChI Key: IEZNLUYSTWCFIP-UHFFFAOYSA-N
    • SMILES: O=C(C1C(N)=C(C)SC=1)OC

Computed Properties

  • Exact Mass: 171.03500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 80.56000
  • LogP: 2.00650

Methyl 4-amino-5-methylthiophene-3-carboxylate Security Information

Methyl 4-amino-5-methylthiophene-3-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 4-amino-5-methylthiophene-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A169003866-250mg
Methyl 4-amino-5-methylthiophene-3-carboxylate
81528-48-5 98%
250mg
$219.52 2023-09-01
Alichem
A169003866-1g
Methyl 4-amino-5-methylthiophene-3-carboxylate
81528-48-5 98%
1g
$553.41 2023-09-01
Alichem
A169003866-5g
Methyl 4-amino-5-methylthiophene-3-carboxylate
81528-48-5 98%
5g
$1210.00 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M846561-100mg
Methyl 4-amino-5-methylthiophene-3-carboxylate
81528-48-5 98%
100mg
288.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IA860-1g
Methyl 4-amino-5-methylthiophene-3-carboxylate
81528-48-5 98%
1g
284.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IA860-250mg
Methyl 4-amino-5-methylthiophene-3-carboxylate
81528-48-5 98%
250mg
623CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IA860-100mg
Methyl 4-amino-5-methylthiophene-3-carboxylate
81528-48-5 98%
100mg
299CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IA860-5g
Methyl 4-amino-5-methylthiophene-3-carboxylate
81528-48-5 98%
5g
968.0CNY 2021-08-03
Fluorochem
231963-250mg
Methyl 4-amino-5-methylthiophene-3-carboxylate
81528-48-5 95%
250mg
£84.00 2021-06-29
Fluorochem
231963-1g
Methyl 4-amino-5-methylthiophene-3-carboxylate
81528-48-5 95%
1g
£206.00 2021-06-29

Methyl 4-amino-5-methylthiophene-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Investigations of Fused 1,2,3-Triazin-4-ones and Related Systems
Woodland, Elaine Denise, 1992, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ;  4 h, reflux
Reference
A rapid conversion of 3-oxothiolanes into 3-aminothiophenes
Barker, John M.; et al, Synthetic Communications, 2002, 32(16), 2565-2568

Methyl 4-amino-5-methylthiophene-3-carboxylate Raw materials

Methyl 4-amino-5-methylthiophene-3-carboxylate Preparation Products

Methyl 4-amino-5-methylthiophene-3-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:81528-48-5)Methyl 4-amino-5-methylthiophene-3-carboxylate
Order Number:A864542
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:47
Price ($):300.0
Email:sales@amadischem.com

Additional information on Methyl 4-amino-5-methylthiophene-3-carboxylate

Comprehensive Overview of Methyl 4-amino-5-methylthiophene-3-carboxylate (CAS No. 81528-48-5)

Methyl 4-amino-5-methylthiophene-3-carboxylate (CAS No. 81528-48-5) is a heterocyclic organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a thiophene ring substituted with an amino group and a methyl ester, makes it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in developing anticancer agents and antimicrobial compounds, aligning with the growing demand for novel therapeutic solutions in precision medicine.

The compound’s CAS number 81528-48-5 is frequently searched in chemical databases, reflecting its relevance in drug discovery and material science. Researchers are particularly interested in its structure-activity relationship (SAR), as modifications to the methylthiophene core can yield derivatives with enhanced efficacy. For instance, its role in kinase inhibitor development has gained traction, addressing the need for targeted therapies in oncology. This aligns with trending topics like personalized medicine and AI-driven drug design, where computational models predict optimal molecular configurations.

From a synthetic perspective, Methyl 4-amino-5-methylthiophene-3-carboxylate is valued for its high reactivity and functional group compatibility. Its ester moiety allows for straightforward derivatization, enabling the creation of libraries for high-throughput screening (HTS). Laboratories often inquire about its purity standards and storage conditions, as these factors critically impact experimental reproducibility. Notably, its stability under ambient conditions makes it a cost-effective choice for industrial-scale applications.

Environmental and regulatory considerations are also pivotal. The compound’s biodegradability and low ecotoxicity profile have been explored in green chemistry initiatives, resonating with the global push for sustainable synthesis. Queries like “CAS 81528-48-5 solubility” or “methylthiophene carboxylate applications” dominate academic forums, underscoring its interdisciplinary appeal. Furthermore, its compatibility with microwave-assisted synthesis techniques positions it as a candidate for energy-efficient manufacturing.

In summary, Methyl 4-amino-5-methylthiophene-3-carboxylate (CAS No. 81528-48-5) bridges gaps between organic chemistry and applied sciences. Its adaptability to catalysis and bioconjugation strategies ensures its prominence in peer-reviewed literature. As the scientific community prioritizes molecular diversity and scalable synthesis, this compound remains a cornerstone for innovation, answering pressing questions in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81528-48-5)Methyl 4-amino-5-methylthiophene-3-carboxylate
A864542
Purity:99%
Quantity:25g
Price ($):300.0
Email